Transdermal Peptide Disulfide (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé interagit principalement avec la terminaison C d'ATP1B1 et est capable d'améliorer la délivrance transdermique de diverses macromolécules . La séquence peptidique est Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly, et elle a constitué une innovation importante dans le domaine de la délivrance transdermique de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : TD 1 (peptide) (TFA) est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique (TFA) et le peptide est clivé de la résine .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse de TD 1 (peptide) (TFA) suit des protocoles SPPS similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l'efficacité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : TD 1 (peptide) (TFA) subit diverses réactions chimiques, notamment :

Oxydation : La formation de liaison disulfure entre les résidus cystéine.

Réduction : Clivage des liaisons disulfure à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Substitutions d'acides aminés pendant la synthèse peptidique pour modifier la séquence peptidique

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou oxydation à l'air.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : N,N'-dicyclohexylcarbodiimide (DCC) et N-hydroxysuccinimide (NHS) pour les réactions de couplage

Principaux produits :

Oxydation : Formation de peptides liés par des ponts disulfure.

Réduction : Peptides linéaires avec des groupes thiol libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées

4. Applications de la recherche scientifique

TD 1 (peptide) (TFA) a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé dans l'étude de la synthèse et de la modification des peptides.

Biologie : Facilite la délivrance transdermique de macromolécules, y compris les protéines et les acides nucléiques.

Médecine : Améliore la délivrance d'agents thérapeutiques par la peau, ce qui pourrait améliorer l'efficacité des traitements topiques.

Industrie : Appliqué dans le développement de systèmes de délivrance transdermique de médicaments pour divers produits pharmaceutiques .

5. Mécanisme d'action

TD 1 (peptide) (TFA) exerce ses effets en se liant à la sous-unité bêta de l'adénosine triphosphatase sodium-potassium (ATP1B1). Cette interaction améliore la délivrance transdermique de macromolécules en créant des ouvertures transitoires dans la barrière cutanée. L'affinité du peptide pour ATP1B1 conduit à une expression accrue de la protéine, ce qui contribue à maintenir la fonction et la structure cellulaires. Au fil du temps, l'internalisation du peptide par endocytose entraîne une diminution des niveaux d'ATP1B1, affectant l'architecture de la couche épidermique .

Composés similaires :

Disulfure de peptide transdermique : Un autre peptide qui améliore la délivrance transdermique.

Autres exhausteurs de peptides : Des peptides comme les peptides pénétrant dans les cellules (CPP) qui facilitent la délivrance de macromolécules à travers les membranes biologiques

Unicité : TD 1 (peptide) (TFA) est unique en raison de sa liaison spécifique à ATP1B1 et de sa capacité à améliorer la délivrance transdermique de macromolécules. Contrairement à d'autres peptides, TD 1 (peptide) (TFA) a été montré pour créer des ouvertures transitoires dans la barrière cutanée, ce qui le rend particulièrement efficace pour la délivrance transdermique de médicaments .

Applications De Recherche Scientifique

TD 1 (peptide) (TFA) has a wide range of scientific research applications:

Chemistry: Used in the study of peptide synthesis and modification.

Biology: Facilitates the transdermal delivery of macromolecules, including proteins and nucleic acids.

Medicine: Enhances the delivery of therapeutic agents through the skin, potentially improving the efficacy of topical treatments.

Industry: Applied in the development of transdermal drug delivery systems for various pharmaceuticals .

Mécanisme D'action

TD 1 (peptide) (TFA) exerts its effects by binding to the sodium-potassium adenosine triphosphatase beta-subunit (ATP1B1). This interaction enhances the transdermal delivery of macromolecules by creating transient openings in the skin barrier. The peptide’s affinity for ATP1B1 leads to increased expression of the protein, which helps maintain cellular function and structure. Over time, internalization of the peptide through endocytosis results in a decline in ATP1B1 levels, affecting the epidermal layer’s architecture .

Comparaison Avec Des Composés Similaires

Transdermal Peptide Disulfide: Another peptide that enhances transdermal delivery.

Other Peptide Enhancers: Peptides like cell-penetrating peptides (CPPs) that facilitate the delivery of macromolecules across biological membranes

Uniqueness: TD 1 (peptide) (TFA) is unique due to its specific binding to ATP1B1 and its ability to enhance the transdermal delivery of macromolecules. Unlike other peptides, TD 1 (peptide) (TFA) has been shown to create transient openings in the skin barrier, making it particularly effective for transdermal drug delivery .

Propriétés

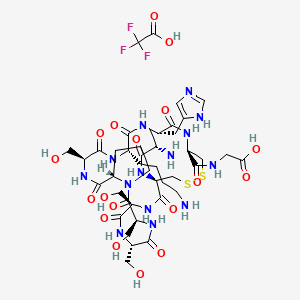

Formule moléculaire |

C42H65F3N14O18S2 |

|---|---|

Poids moléculaire |

1175.2 g/mol |

Nom IUPAC |

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C40H64N14O16S2.C2HF3O2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68;3-2(4,5)1(6)7/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60);(H,6,7)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-;/m0./s1 |

Clé InChI |

OMSNUEWZHMHCHK-LWKPFZSSSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

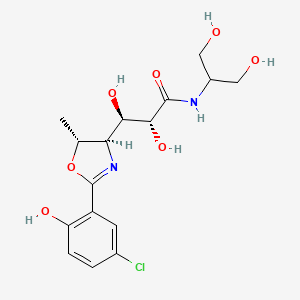

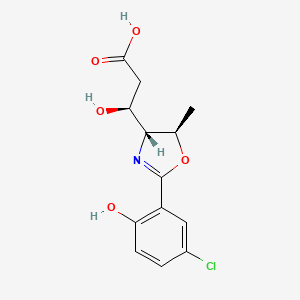

![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)

![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)

![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)

![N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)

![[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid](/img/structure/B10817655.png)

![2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)

![11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one](/img/structure/B10817683.png)

![3-[2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)-2,3-dihydroxypropanamide](/img/structure/B10817701.png)